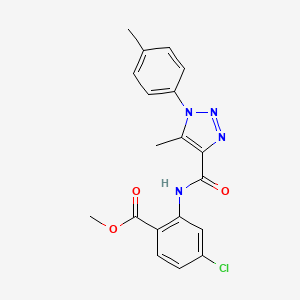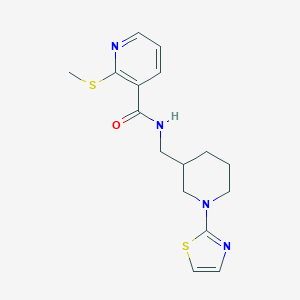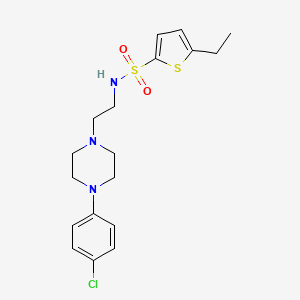
N-(4-ethoxy-2-nitrophenyl)-4-methylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethoxy-2-nitrophenyl)-4-methylthiadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups, including an ethoxy group, a nitro group, a thiadiazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, is a notable feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the carboxamide group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
Research indicates the synthesis of novel dihydropyrimidine derivatives with potential antidiabetic properties, assessed through in vitro α-amylase inhibition assays. Such compounds, synthesized from benzaldehyde derivatives and acetoacetanilides, highlight the broader utility of related molecular frameworks in creating antidiabetic agents (J. Lalpara et al., 2021).
Cytotoxic and Anticancer Potential
Studies have synthesized and characterized novel pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the utility of structurally similar compounds in the development of new anticancer agents (Ashraf S. Hassan et al., 2014).
Antimicrobial Properties
Research into 1,3,4-oxadiazole derivatives, known for their valuable biological effects including antibacterial and antifungal activities, indicates the potential of chemically related compounds in antimicrobial applications. These derivatives, synthesized from acylhydrazides, have shown significant efficacy against Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).
Imaging Agent Development
The synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, analogs of WAY100635, for PET imaging of serotonin 5-HT(1A) receptors in neuropsychiatric disorders, illustrates the role of related chemical structures in producing diagnostic tools for medical imaging (Gonzalo García et al., 2014).
Prokinetic Agent Synthesis
Investigations into Cinitapride and its derivatives, aimed at enhancing anti-ulcerative activity, showcase the significance of incorporating certain moieties into chemical structures for medical applications. This research path suggests potential prokinetic properties and improvements in gastrointestinal motility treatments (G. Srinivasulu et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-3-20-8-4-5-9(10(6-8)16(18)19)13-12(17)11-7(2)14-15-21-11/h4-6H,3H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOULMLWOCYBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)


![2-Chloro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2715704.png)
![3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2715706.png)
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole](/img/structure/B2715709.png)


![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)

![1,3-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2715716.png)

